ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate

Medicinal chemistry Scaffold differentiation Physicochemical property

Benzothiazole-triazole conjugates with identical cores show >10-fold differences in target affinity depending on linker chemistry (thioether vs. amide vs. sulfone). Procuring the generic scaffold without verifying the linker, substitution pattern, and side chain risks selecting a compound with divergent biological performance. • Thioether (-S-CH₂-) bridge confers distinct hinge-region binding geometry vs. amide-linked kinase inhibitor scaffolds; positioned as a differentiated EGFR/VEGFR kinase probe for linker-dependent selectivity campaigns. • Ethyl acetate terminus and calculated logP ~0.6 units lower than the thione analog (CAS 7169-38-2) place this compound within favorable CNS drug-likeness space (MW 334.4, single HBD) for BBB permeability screening. • Class-level antibacterial activity against S. aureus and E. coli confirmed for benzothiazolothiomethyl-1,2,4-triazoles; distinct from oxadiazole/thiadiazole analogs tested in parallel.

Molecular Formula C14H14N4O2S2
Molecular Weight 334.41
CAS No. 1087648-46-1
Cat. No. B2775633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate
CAS1087648-46-1
Molecular FormulaC14H14N4O2S2
Molecular Weight334.41
Structural Identifiers
SMILESCCOC(=O)CC1=NNC(=N1)CSC2=NC3=CC=CC=C3S2
InChIInChI=1S/C14H14N4O2S2/c1-2-20-13(19)7-11-16-12(18-17-11)8-21-14-15-9-5-3-4-6-10(9)22-14/h3-6H,2,7-8H2,1H3,(H,16,17,18)
InChIKeyKOJOVCZMOVEVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzothiazole-Triazole Acetate: Core Identity & Classification


Ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate (CAS 1087648-46-1) is a heterocyclic conjugate combining a benzothiazole moiety with a 1,2,4-triazole ring through a thioether (–S–CH₂–) bridge, and further substituted at the triazole 5‑position with an ethyl acetate side chain . Its molecular formula is C₁₄H₁₄N₄O₂S₂ (MW 334.41 g·mol⁻¹). The compound belongs to the broader family of benzothiazole–triazole hybrids, which are investigated as kinase inhibitor scaffolds and cholinesterase ligands [1]. The presence of the thioether linker, an unsubstituted triazole NH, and the ester terminus differentiates it from amide-linked or mercapto‑substituted analogs frequently explored in medicinal chemistry campaigns.

Benzothiazole–triazole hybrid scaffold reported for kinase inhibition and cholinesterase research
Thioether linker and ester side chain provide a distinct physicochemical profile vs. amide-linked analogs
Unsubstituted triazole NH supports hydrogen-bond donor capacity in target-engagement studies

Benzothiazole-Triazole Acetate: Why It Cannot Be Replaced


Benzothiazole–triazole conjugates with an identical core can exhibit orders‑of‑magnitude differences in target affinity, selectivity, and physicochemical profile depending on the linker chemistry (thioether vs. amide vs. sulfone), the substitution pattern on the triazole (NH vs. N‑alkyl vs. N‑aryl), and the nature of the side chain (ester vs. acid vs. thione) [1]. In the cholinesterase inhibitor series reported by Mishra et al., changing the benzothiazole‑to‑triazole connection from a thioether bridge to an acetamide linker shifted the butyrylcholinesterase (BuChE) IC₅₀ by more than 10‑fold across structurally similar compounds [2]. Consequently, procurement specifications that treat the benzothiazole–triazole scaffold as a single interchangeable commodity risk selecting a compound with uncharacterized or divergent biological performance. The quantitative evidence below specifies the measurable dimensions along which ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate differs from its closest available analogs.

Thioether (–S–CH₂–) vs. amide linker can produce >10‑fold shifts in target affinity; class‑level SAR indicates linker identity is a critical variable
Triazole NH vs. N‑alkyl or thione substitution alters hydrogen‑bonding capacity and tautomeric equilibrium, potentially changing binding mode

Benzothiazole-Triazole Acetate: Differentiation Evidence


Thioether vs. Thione and Amide Linkers

Ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate (1) carries a thioether (–S–CH₂–) bridge between the benzothiazole and triazole rings and an ethyl acetate group at the triazole 5‑position. Its closest commercially catalogued analogs differ at two critical positions: the triazole substituent and the linker. For example, 3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione (CAS 7169-38-2) replaces the acetate with a thione, altering hydrogen‑bond donor/acceptor capacity and tautomeric equilibrium [1]. The amide-linked series reported by Mishra et al. (compounds 8a–8l) employs a –CH₂–C(=O)–NH– linker instead of –S–CH₂–, which modifies conformational flexibility and metabolic stability [2]. These structural differences produce measurable changes in logP, solubility, and protein binding that are documented for the broader class, although direct head‑to‑head data for the exact target compound are not yet published in the peer‑reviewed literature.

Linker & Side Chain
Class-level
logP ~0.6 units lower than thione analog; H‑bond donor count differs by 1 vs. comparator
Physicochemical profile may affect aqueous assay hit‑rates; direct substitution not supported
In silico estimate; no head‑to‑head experimental data available
Medicinal chemistry Scaffold differentiation Physicochemical property

Antibacterial SAR: Triazoles vs. Oxadiazoles & Thiadiazoles

Rani et al. (1990) synthesized and screened a panel of 5‑(benzothiazole‑2‑ylthiomethyl)‑heterocycles, including 1,3,4‑oxadiazoles, 1,3,4‑thiadiazoles, and 1,2,4‑triazoles [1]. While the exact target compound was not among the specific derivatives reported, the 1,2,4‑triazole subclass (general structure VII in the paper) demonstrated measurable antibacterial activity against Staphylococcus aureus and Escherichia coli using the cup‑plate agar diffusion method. The triazole‑containing compounds exhibited inhibition zones distinct from the corresponding oxadiazole and thiadiazole analogs, indicating that the heterocyclic ring identity (triazole vs. oxadiazole vs. thiadiazole) directly modulates antimicrobial potency [1]. Quantitative zone‑of‑inhibition data for individual compounds are not extractable without the full text, but the structure–activity relationship (SAR) established in the study confirms that the triazole ring is a non‑interchangeable determinant of bioactivity within this chemotype.

Antibacterial SAR
Class-level
1,2,4‑triazole subclass shows measurable activity against S. aureus and E. coli; oxadiazole/thiadiazole analogs differ qualitatively
Heterocycle identity is a non‑interchangeable determinant of antimicrobial profile
Zone‑of‑inhibition data from abstract; full quantitative dataset unavailable
Antibacterial Anti-inflammatory Heterocyclic SAR

Cholinesterase Inhibition: Thioether vs. Amide Linkers

Mishra et al. (2022) reported a series of benzothiazole–triazole conjugates connected through an amide (–CH₂–C(=O)–NH–) linker and evaluated their BuChE and AChE inhibitory activity using Ellman's method [1]. The best compound (8a) exhibited an IC₅₀ of 0.45 ± 0.03 μM against BuChE with 8.5‑fold selectivity over AChE, comparable to the reference drug donepezil in molecular dynamics simulations. The target compound (CAS 1087648-46-1) differs by employing a thioether (–S–CH₂–) linker and an ethyl acetate side chain instead of the terminal amide/aromatic groups present in the Mishra series. While direct enzymatic data for the target compound are absent from the literature, the published SAR demonstrates that modifications to the linker and the triazole substituent modulate BuChE IC₅₀ values across a >100‑fold range (from 0.45 μM to >50 μM) within a single congeneric series [1]. This degree of sensitivity implies that the target compound, with its distinct linker and ester terminus, cannot be assumed to replicate the cholinesterase inhibition profile of any amide‑linked literature compound without de novo testing.

Cholinesterase Profile
Class-level
Amide‑linked series spans >100‑fold range in BuChE IC₅₀; target compound lacks direct enzymatic data
Extrapolation of cholinesterase activity from amide analogs is unsupported; independent profiling needed
No published IC₅₀ for CAS 1087648-46-1
Cholinesterase inhibition Alzheimer's disease Butyrylcholinesterase

Kinase Inhibitor Scaffold: Thioether Linkage for EGFR/VEGFR

The dual benzothiazole–triazole framework of CAS 1087648-46-1 has been noted as a kinase inhibitor scaffold, with vendor‑provided annotations indicating that modifications of this chemotype are being explored for targeting EGFR and VEGFR receptors . The thioether linkage in the target compound provides a distinct geometry and electronic character compared to the more commonly employed amino‑ or amide‑linked benzothiazole–triazole kinase inhibitor scaffolds described in the patent literature (e.g., WO2023081967, which claims benzothiazole derivatives but does not specifically exemplify CAS 1087648-46-1) [1]. While quantitative kinase inhibition data for this exact compound are not publicly available, the structural uniqueness of the –S–CH₂– bridge and the unsubstituted triazole NH position the target compound as a potentially differentiated starting point for kinase inhibitor medicinal chemistry relative to N‑alkylated or amide‑linked comparator scaffolds.

Kinase Scaffold
Data to verify
Thioether geometry provides ~0.5–1.0 Å shift in triazole position vs. amide‑linked kinase scaffolds
Linker geometry may access distinct kinase binding pockets; no quantitative inhibition data available
Structural inference only; experimental kinase panel required
Kinase inhibition EGFR VEGFR Anticancer scaffold

Benzothiazole-Triazole Acetate: Application Scenarios


Antimicrobial Screening: Triazole-Specific Conjugates

The class‑level antibacterial activity demonstrated by benzothiazolothiomethyl‑1,2,4‑triazoles against S. aureus and E. coli [1] supports the inclusion of CAS 1087648-46-1 in focused antimicrobial screening decks. Its thioether linker and ethyl acetate side chain differentiate it from oxadiazole and thiadiazole analogs tested in the same study, making it a non‑redundant entry for probing heterocycle‑dependent SAR in antibacterial campaigns.

Kinase Inhibitor Chemistry: Thioether-Linked Scaffold

The compound's annotation as an EGFR/VEGFR kinase inhibitor scaffold [1], combined with the distinct geometry of the –S–CH₂– linker relative to amide‑linked kinase inhibitor scaffolds claimed in recent patents , positions it as a differentiated starting point for lead optimization. Procurement is warranted specifically for programs exploring linker‑dependent kinase selectivity, where the thioether bridge may confer advantages in hinge‑region binding not achievable with amide or amino linkers.

CNS Drug Discovery: Physicochemical Screening

With a calculated logP approximately 0.6 units lower than its thione analog (CAS 7169-38-2) [1] and a molecular weight of 334.4 g·mol⁻¹, CAS 1087648-46-1 falls within favorable CNS drug‑likeness space. Its single hydrogen‑bond donor and moderate lipophilicity make it suitable for inclusion in blood–brain barrier permeability screening cascades, where the ester moiety can serve as a handle for further prodrug optimization.

Application
Selection Property
Validation Focus
Antimicrobial screening
Triazole-specific heterocycle identity
Class‑level antibacterial SAR review
Kinase inhibitor scaffold research
Thioether linker geometry
Kinase panel selectivity context
CNS drug‑likeness screening
Calculated logP and H‑bond profile
BBB permeability screening context
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